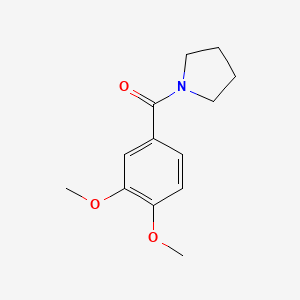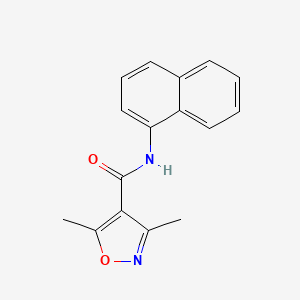![molecular formula C20H21N5O2S B5627322 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5627322.png)
1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a broader class of chemicals that have been synthesized and analyzed for their structural characteristics and potential applications in various fields of science. It belongs to a category involving complex organic structures, which have been the subject of in-depth study due to their unique properties and potential applications.
Synthesis Analysis
The synthesis process of similar complex organic molecules typically involves multi-step chemical reactions, starting from basic organic or inorganic compounds to the final product through a series of carefully controlled reactions. For example, the synthesis of pyrazoline and thiazole derivatives has been demonstrated to yield high-quality crystalline products suitable for structural analysis through single crystal diffraction techniques, showcasing the precision required in synthesizing such compounds (Kariuki et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-18(28-14(2)22-13)20(27)24-10-4-8-17(24)19(26)23-15-6-3-7-16(12-15)25-11-5-9-21-25/h3,5-7,9,11-12,17H,4,8,10H2,1-2H3,(H,23,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXTWBIEGIFPF-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC[C@H]2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)
![1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5627242.png)


![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5627253.png)

![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5627285.png)
![5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5627293.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5627318.png)
![9-(5-chloropyridin-2-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627330.png)


